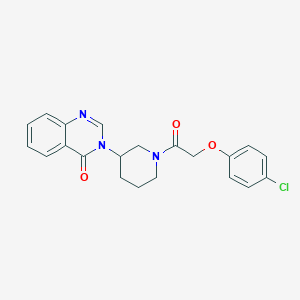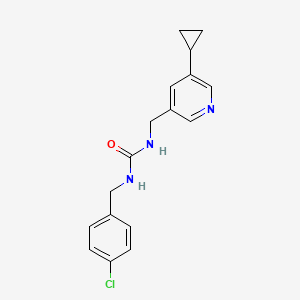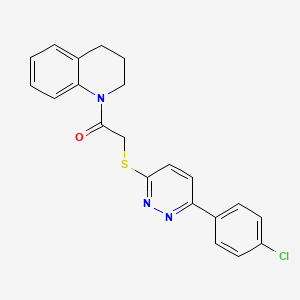![molecular formula C11H13N3S2 B2488748 2-(Methylsulfanyl)-4-(1-pyrrolidinyl)thieno[2,3-d]pyrimidine CAS No. 383146-89-2](/img/structure/B2488748.png)
2-(Methylsulfanyl)-4-(1-pyrrolidinyl)thieno[2,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(Methylsulfanyl)-4-(1-pyrrolidinyl)thieno[2,3-d]pyrimidine” is a type of thieno[2,3-d]pyrimidine . Thieno[2,3-d]pyrimidines are a class of compounds that have been designed as potential inhibitors of PDE4 . They contain a cyclohexane ring fused with a six- or five-membered heterocyclic moiety along with a benzylic nitrile .
Synthesis Analysis
The synthesis of these compounds is carried out via a multi-step sequence consisting of a few key steps such as Gewald reaction, Dieckmann type cyclisation, and Krapcho decarboxylation . This newly developed strategy involves the construction of the thienopyrimidine ring followed by the cyclohexanone moiety and subsequently the fused heterocyclic ring .Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidines includes a cyclohexane ring fused with a six- or five-membered heterocyclic moiety along with a benzylic nitrile .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thieno[2,3-d]pyrimidines include the Gewald reaction, Dieckmann type cyclisation, and Krapcho decarboxylation . These reactions are part of a multi-step sequence that leads to the formation of the thienopyrimidine ring, the cyclohexanone moiety, and the fused heterocyclic ring .Wissenschaftliche Forschungsanwendungen
Cancer Therapy
Thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines, including 2-(Methylsulfanyl)-4-(1-pyrrolidinyl)thieno[2,3-d]pyrimidine, have been found to demonstrate potent antiproliferative activity against various tumor cell lines . They have been shown to inhibit the colony formation of SKOV3 cells in vitro and tubulin polymerization . These compounds induce G2/M phase arrest and apoptosis in SKOV3 cells, as well as dose-dependent inhibition of tumor cell migration and invasion at low concentrations .
Overcoming Multidrug Resistance
Certain analogues of thieno[3,2-d]pyrimidine have been found to overcome P-glycoprotein (P-gp)-mediated multidrug resistance (MDR) . This makes them potential candidates for treating cancers that have developed resistance to certain drugs.
Tubulin Inhibition
Thieno[3,2-d]pyrimidines are identified as colchicine-binding site inhibitors (CBSIs) with potent antiproliferative activity . They inhibit tubulin polymerization, which is a crucial process in cell division. This makes them potential candidates for halting the growth of cancer cells.
EZH2 Inhibition
Substituted thieno[3,2-d]pyrimidine derivatives have been synthesized as EZH2 inhibitors . EZH2 is a histone-lysine N-methyltransferase enzyme, which is often overexpressed in various types of cancers. Inhibiting this enzyme can help control the growth of cancer cells.
Antitumor Agents
Thieno[3,2-d]pyrimidine derivatives have shown remarkable antitumor activity against SU-DHL-6, WSU-DLCL-2, and K562 cells . They have low toxicity against HEK-293T cells, making them potential candidates for cancer treatment .
Inhibition of Cell Migration
Thieno[3,2-d]pyrimidines can significantly inhibit the migration of cancer cells . This can prevent the spread of cancer to other parts of the body.
Wirkmechanismus
Target of Action
The primary target of the compound 2-(Methylsulfanyl)-4-(1-pyrrolidinyl)thieno[2,3-d]pyrimidine is the enzyme phosphodiesterase 4 (PDE4) . PDE4 is a critical enzyme involved in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP), a messenger molecule that plays a significant role in various cellular processes .
Mode of Action
2-(Methylsulfanyl)-4-(1-pyrrolidinyl)thieno[2,3-d]pyrimidine acts as an inhibitor of PDE4 . By inhibiting PDE4, this compound prevents the breakdown of cAMP, leading to increased levels of cAMP within the cell . The elevated cAMP levels can then influence various cellular processes, including inflammation and immune response .
Biochemical Pathways
The action of 2-(Methylsulfanyl)-4-(1-pyrrolidinyl)thieno[2,3-d]pyrimidine primarily affects the cAMP-dependent pathway . By inhibiting PDE4 and thus increasing cAMP levels, it modulates the activity of protein kinase A (PKA), a key enzyme in this pathway . PKA, in turn, can phosphorylate a variety of target proteins, leading to changes in cell function .
Result of Action
The result of the action of 2-(Methylsulfanyl)-4-(1-pyrrolidinyl)thieno[2,3-d]pyrimidine is the modulation of cellular processes controlled by cAMP . This can lead to a variety of effects, depending on the specific cell type and context. For example, in immune cells, increased cAMP levels can suppress inflammatory responses .
Zukünftige Richtungen
The future directions for research on “2-(Methylsulfanyl)-4-(1-pyrrolidinyl)thieno[2,3-d]pyrimidine” and related compounds could include further optimization and evaluation of their PDE4 inhibitory properties . Additionally, the development of new EZH2 inhibitors could be an attractive direction for future research .
Eigenschaften
IUPAC Name |
2-methylsulfanyl-4-pyrrolidin-1-ylthieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S2/c1-15-11-12-9(14-5-2-3-6-14)8-4-7-16-10(8)13-11/h4,7H,2-3,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXISDQJIIHOSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C2C=CSC2=N1)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylsulfanyl)-4-(1-pyrrolidinyl)thieno[2,3-d]pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Octahydro-1'H-spiro[1,3-dioxolane-2,6'-quinoline]](/img/structure/B2488667.png)
![3-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenoxy]azepan-2-one](/img/structure/B2488668.png)

![(E)-ethyl 2-(2-cyano-3-(4-fluorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2488673.png)
![2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-phenethylacetamide](/img/structure/B2488674.png)
![4-[(2-chlorophenyl)methyl]-1-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2488675.png)
![2-(4-fluorophenoxy)-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2488676.png)



![3-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-5-sulfonyl chloride](/img/structure/B2488683.png)


